molecular formula C6H10N4 B598579 5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine CAS No. 1203305-56-9

5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine

Cat. No.: B598579
CAS No.: 1203305-56-9
M. Wt: 138.174
InChI Key: DDFHISPJESVCJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrazine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-A]pyrazine core. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyrazines .

Scientific Research Applications

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-10-4-3-9-2-1-8-6(9)5-10/h1-2H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFHISPJESVCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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